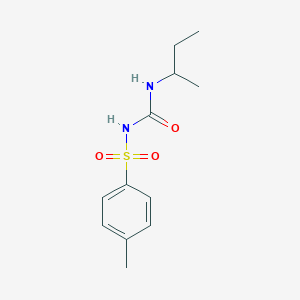
N-(sec-Butylcarbamoyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene is an organic compound with the molecular formula C12H18N2O3S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a sec-butylamino carbonyl group and a methyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with phosgene to introduce the carbonyl group. The overall reaction can be summarized as follows:
- 4-methylbenzenesulfonyl chloride + sec-butylamine → intermediate sulfonamide
- Intermediate sulfonamide + phosgene → 1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The carbonyl group can be reduced to form secondary amines.
Substitution: The methyl group on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Secondary amines.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sec-butylamino carbonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-({[(tert-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene
- 1-({[(butylamino)carbonyl]amino}sulfonyl)-4-methoxybenzene
- 1-({[(2-cyanoethyl)amino]carbonyl}amino)sulfonyl)-4-methylbenzene
Uniqueness
1-({[(sec-butylamino)carbonyl]amino}sulfonyl)-4-methylbenzene is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties compared to its tert-butyl and butyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
91908-57-5 |
|---|---|
Fórmula molecular |
C12H18N2O3S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
1-butan-2-yl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C12H18N2O3S/c1-4-10(3)13-12(15)14-18(16,17)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H2,13,14,15) |
Clave InChI |
VDSCMEDRYAYLSF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)

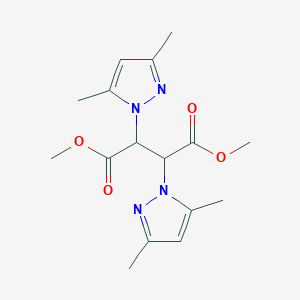
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
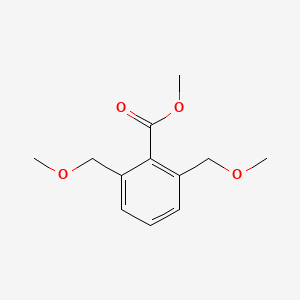
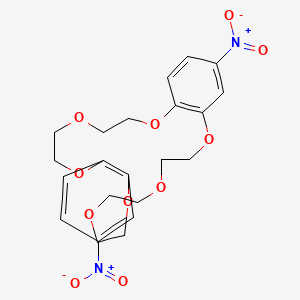
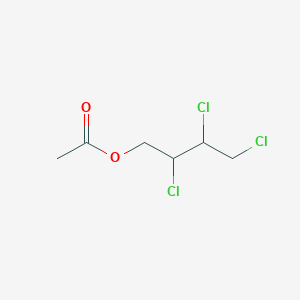
![1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone](/img/structure/B11968048.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968058.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11968059.png)
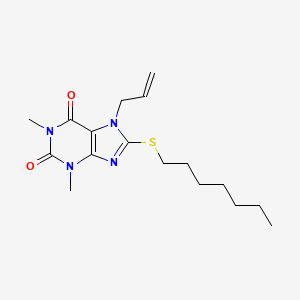
![(2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11968062.png)
![7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11968069.png)
